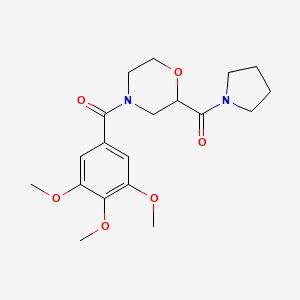
2-(1-pyrrolidinylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-pyrrolidinylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AG-1478 and is a selective inhibitor of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
AG-1478 selectively inhibits the EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This leads to the inhibition of downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways, which are involved in cell proliferation, survival, and migration. The inhibition of these pathways ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
AG-1478 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells. AG-1478 has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, AG-1478 has been shown to inhibit the production of inflammatory cytokines in immune cells, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using AG-1478 in lab experiments is its selectivity for the EGFR tyrosine kinase activity. This allows for the specific inhibition of EGFR signaling pathways without affecting other signaling pathways. However, one of the limitations of using AG-1478 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of AG-1478. One direction is the development of more potent and selective inhibitors of the EGFR tyrosine kinase activity. Another direction is the investigation of the potential use of AG-1478 in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are also associated with abnormal EGFR signaling. Additionally, the use of AG-1478 in combination with other chemotherapeutic agents for the treatment of cancer warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(1-pyrrolidinylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)morpholine involves the reaction of 4-(3,4,5-trimethoxybenzoyl)morpholine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The product is then purified by column chromatography to obtain pure AG-1478.
Applications De Recherche Scientifique
AG-1478 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. AG-1478 has also been used in combination with other chemotherapeutic agents to enhance their efficacy. In addition, AG-1478 has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-24-14-10-13(11-15(25-2)17(14)26-3)18(22)21-8-9-27-16(12-21)19(23)20-6-4-5-7-20/h10-11,16H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWZVGMWOPBTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

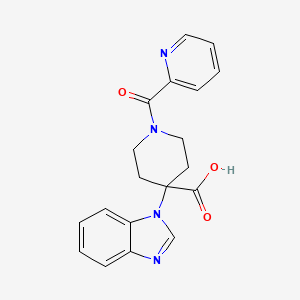
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5348503.png)
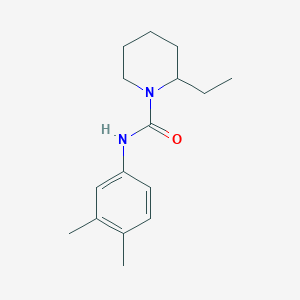
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348523.png)
![1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5348534.png)
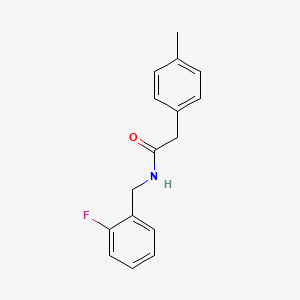
![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
![(1R*,2R*,6S*,7S*)-4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5348561.png)
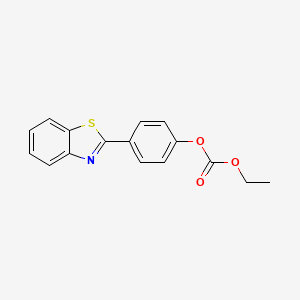
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)
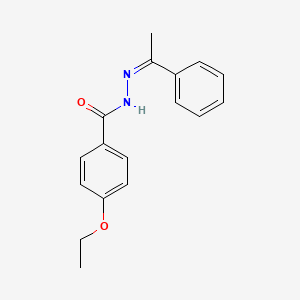
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)